molecular formula C21H25N3O B14993209 N-[(1-hexyl-1H-benzimidazol-2-yl)methyl]benzamide

N-[(1-hexyl-1H-benzimidazol-2-yl)methyl]benzamide

Cat. No.: B14993209
M. Wt: 335.4 g/mol
InChI Key: USAIJBOVSKKCIA-UHFFFAOYSA-N
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Description

N-[(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that combines a benzimidazole moiety with a benzamide group, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE typically involves the reaction of 1-hexyl-1H-1,3-benzodiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-[(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to proteins and enzymes, inhibiting their activity. This can lead to the disruption of cellular processes, ultimately resulting in the compound’s biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzodiazol-2-yl)benzamide
  • 3-[(1H-1,3-benzodiazol-2-yl)methyl]benzamide
  • 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid

Uniqueness

N-[(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE stands out due to its unique combination of a hexyl group and a benzimidazole moiety. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

N-[(1-hexylbenzimidazol-2-yl)methyl]benzamide

InChI

InChI=1S/C21H25N3O/c1-2-3-4-10-15-24-19-14-9-8-13-18(19)23-20(24)16-22-21(25)17-11-6-5-7-12-17/h5-9,11-14H,2-4,10,15-16H2,1H3,(H,22,25)

InChI Key

USAIJBOVSKKCIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC=C3

Origin of Product

United States

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